Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O3 and a molecular weight of 317.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Similar compounds have been shown to exhibit anti-acetylcholinesterase activity , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Based on its potential anti-acetylcholinesterase activity , it could be hypothesized that this compound might influence cholinergic neurotransmission, which plays a crucial role in memory and cognition.
Result of Action
If the compound does exhibit anti-acetylcholinesterase activity , it could potentially increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.
Preparation Methods
The synthesis of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl piperidine with oxopiperazine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It serves as a building block in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Used as a building block in the synthesis of medicinal compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16-12-18-8-11-20(16)15-6-9-19(10-7-15)17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPRNEZWJYWAPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNCC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202899-29-3 |
Source
|
Record name | benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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